molecular formula C4H3ClN4S B2631190 4-(Azidomethyl)-2-chloro-1,3-thiazole CAS No. 1871975-72-2

4-(Azidomethyl)-2-chloro-1,3-thiazole

Cat. No.: B2631190
CAS No.: 1871975-72-2
M. Wt: 174.61
InChI Key: CWXSEELWDSHBAR-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-chloro-1,3-thiazole (CAS: 1344278-03-0) is a heterocyclic compound featuring a thiazole core substituted with an azidomethyl group at the 4-position and a chlorine atom at the 2-position. Its molecular formula is C₄H₃ClN₄S, with a molecular weight of 174.62 g/mol. The azidomethyl (-CH₂N₃) group confers unique reactivity, enabling applications in click chemistry and bioorthogonal ligation . The chlorine substituent enhances electrophilicity, influencing its reactivity in substitution reactions. This compound is cataloged as a building block in medicinal chemistry and materials science due to its versatility in synthesizing functionalized thiazole derivatives .

Properties

IUPAC Name

4-(azidomethyl)-2-chloro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4S/c5-4-8-3(2-10-4)1-7-9-6/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXSEELWDSHBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-chloro-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with azidomethyl reagents. One common method is the nucleophilic substitution reaction where 2-chloro-1,3-thiazole is treated with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . This reaction results in the substitution of the chlorine atom with an azidomethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process, given the potentially hazardous nature of azide compounds .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-chloro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

    Reduction: Lithium aluminum hydride or hydrogen with a palladium catalyst.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-chloro-1,3-thiazole involves its reactivity towards nucleophiles and electrophiles. The azide group can participate in cycloaddition reactions, forming stable triazole rings. Additionally, the compound can undergo reduction to form amines, which can further react with various electrophiles to form new compounds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Thiazole derivatives with azidomethyl and halogen substituents exhibit distinct physicochemical and reactive properties. Key comparisons include:

Compound Substituents Molecular Formula Key Properties/Applications Reference
4-(Azidomethyl)-2-chloro-1,3-thiazole 2-Cl, 4-CH₂N₃ C₄H₃ClN₄S High electrophilicity; used in click chemistry and corrosion inhibition studies .
4-(Azidomethyl)-2-ethyl-1,3-thiazole 2-C₂H₅, 4-CH₂N₃ C₆H₇N₄S Reduced electrophilicity due to ethyl group; higher lipophilicity (LogD = 2.1 at pH 5.5) .
2-Chloro-N-(1,3-thiazol-2-yl)benzamide 2-Cl, benzamide-linked C₁₀H₈ClN₃OS Anti-inflammatory activity; amide linkage enhances biological interactions .

Key Observations :

  • Electrophilicity : The chlorine atom in this compound enhances reactivity in nucleophilic substitutions compared to ethyl-substituted analogues .
  • Lipophilicity : Ethyl substitution increases LogD, improving membrane permeability in drug design .
  • Biological Activity : Amide-linked thiazoles (e.g., 2-chloro-N-(1,3-thiazol-2-yl)benzamide) exhibit anti-inflammatory properties, whereas azidomethyl derivatives are more suited for synthetic applications .
Functional Analogues: Heterocyclic Hybrids

Thiazole cores are often hybridized with other heterocycles to modulate bioactivity:

Compound Hybrid Structure Key Findings Reference
Thiazole-1,3,4-oxadiazole hybrids Thiazole + oxadiazole Demonstrated cytotoxic activity (IC₅₀ = 3.2–12.4 µM) against cancer cell lines .
Thiazole-triazole-acetamide derivatives Thiazole + triazole + amide Improved binding to α-glucosidase (e.g., compound 9c with 4-Br substitution) .
Triazole-thiadiazole derivatives Triazole + thiadiazole Corrosion inhibition efficiency up to 92% in acidic environments .

Key Comparisons :

  • Bioactivity : Thiazole-oxadiazole hybrids show potent cytotoxicity, while triazole-thiazole derivatives target enzymatic pathways (e.g., α-glucosidase inhibition) .
  • Corrosion Inhibition : Triazole-thiadiazole derivatives outperform azidomethyl-thiazoles in acidic corrosion inhibition, likely due to synergistic π-electron interactions .

Key Insights :

  • Azidomethyl-Thiazoles : Require controlled halogenation to avoid azide decomposition .
  • Hybrid Systems : POCl₃-mediated cyclizations are efficient but require stringent conditions compared to click chemistry .

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